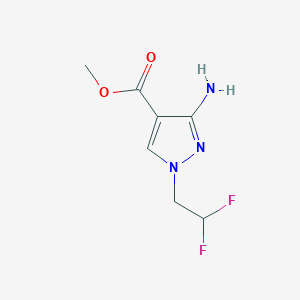

methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-1-(2,2-difluoroethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O2/c1-14-7(13)4-2-12(3-5(8)9)11-6(4)10/h2,5H,3H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBYTXWWDRPEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in various scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for more complex molecules and can be modified to enhance biological activity or create derivatives tailored for specific applications.

Biology

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research has shown that modifications to the compound can lead to enhanced anticancer properties .

Medicine

- Drug Development : Its unique structure positions it as a promising drug candidate, particularly in the search for new therapeutic agents targeting various diseases .

Industry

- Material Development : The compound's properties may be leveraged in creating new materials or chemical processes within industrial settings .

Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate exhibits several biological activities:

- Antiviral Activity : Studies have identified its potential against HIV through structural modifications that enhance efficacy .

- Antifungal Evaluation : It has shown superior antifungal activity compared to traditional fungicides, indicating agricultural applications are viable .

Case Studies

Several notable studies illustrate the compound's potential:

-

Antiviral Study :

- A series of pyrazole derivatives were synthesized and screened for HIV inhibition, revealing that specific modifications significantly impact antiviral efficacy.

- Antifungal Study :

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Modifications lead to potent inhibitors against HIV |

| Antifungal Evaluation | Enhanced activity against fungi compared to traditional agents |

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and difluoroethyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Similar Compounds

The following structurally related pyrazole derivatives are compared:

Comparative Analysis

Fluorination Patterns

- Target Compound vs. Monofluoroethyl Analog : The 2,2-difluoroethyl group in the target compound increases electronegativity and steric bulk compared to the 2-fluoroethyl analog. This enhances metabolic stability by resisting oxidative degradation, a common issue in monofluoro derivatives. The molecular weight difference (~18 g/mol) reflects the additional fluorine atom.

- Target Compound vs. Difluoromethyl Analog :

The difluoromethyl group in the latter compound lacks the ethyl spacer, reducing conformational flexibility. The carboxylic acid moiety increases polarity, making it less lipophilic than the target compound’s ester. This acid is more suited for agrochemical formulations due to its water solubility.

Functional Group Influence

- Ester vs. Carboxylic Acid :

The methyl ester in the target compound improves cell permeability compared to the carboxylic acid in , which is advantageous in drug design. However, the acid form may exhibit stronger hydrogen bonding, affecting target binding. - Amino Group Reactivity: The 3-amino group in the target compound and its monofluoro analog allows for further derivatization (e.g., amidation, cyclization), a feature exploited in synthesizing complex heterocycles like those in .

Research Findings and Industrial Relevance

- Synthetic Utility: The target compound’s synthesis likely parallels methods for its monofluoro analog, involving alkylation of pyrazole precursors followed by esterification. Suzuki coupling, as seen in , could further modify the amino group.

- Thermal Properties: While specific melting points are unavailable, the difluoroethyl group likely raises the melting point compared to non-fluorinated analogs due to increased molecular symmetry.

- Industrial Use : The commercial availability of the target compound (96% purity) via suppliers like 百灵威集团 highlights its industrial scalability .

Biological Activity

Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a synthetic compound that belongs to the class of pyrazole derivatives. Its unique structure and functional groups contribute to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C7H9F2N3O2

- Molecular Weight : 205.16 g/mol

- CAS Number : 1795274-07-5

The compound features a pyrazole ring, an amino group, and a difluoroethyl side chain, which enhance its reactivity and stability .

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, while the difluoroethyl group may engage in hydrophobic interactions. This dual interaction can modulate enzyme activity and influence cellular signaling pathways .

- Receptor Binding : The compound may also interact with various receptors, altering their signaling cascades and contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound has demonstrated significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of several bacterial strains and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (μg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 20 | 100 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. It has shown inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the difluoroethyl group is crucial for enhancing lipophilicity and improving membrane permeability, which are essential for biological activity. Variations in substituents on the pyrazole ring have been shown to affect potency:

- Compounds with electron-withdrawing groups at the para position exhibit increased inhibitory activity against target enzymes.

- Substituents that enhance steric hindrance can reduce binding affinity, demonstrating the importance of optimizing structural features for desired biological outcomes .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound analogs:

- Study on Antiviral Activity : A series of pyrazole derivatives were synthesized and screened for HIV inhibition. The study highlighted that modifications at specific positions significantly impacted antiviral efficacy, leading to the identification of potent inhibitors with favorable ADME properties .

- Antifungal Evaluation : In a comparative study against phytopathogenic fungi, methyl 3-amino derivatives demonstrated superior antifungal activity compared to traditional fungicides like boscalid, suggesting potential agricultural applications .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is typically synthesized via cyclocondensation reactions involving β-ketoesters (e.g., ethyl acetoacetate), hydrazine derivatives, and difluoroethylating agents. A three-step approach is often used:

Cyclocondensation : React β-ketoesters with hydrazine derivatives (e.g., phenylhydrazine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to form the pyrazole core .

Substitution : Introduce the 2,2-difluoroethyl group via nucleophilic substitution or alkylation using 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Hydrolysis and esterification : Hydrolyze intermediates to carboxylic acids, followed by re-esterification with methanol under acidic catalysis (H₂SO₄) .

Optimization : Yield improvements are achieved by controlling temperature gradients, using anhydrous conditions, and selecting high-purity starting materials. GC or HPLC monitoring is recommended to track intermediates .

Advanced: How can computational methods like DFT (Density Functional Theory) aid in predicting the reactivity and spectroscopic properties of this compound?

Answer:

DFT calculations (e.g., using Gaussian09 or ORCA) provide insights into:

- Electronic structure : HOMO-LUMO gaps predict electrophilic/nucleophilic sites, critical for designing derivatization reactions .

- Vibrational spectra : IR frequencies are matched with experimental data to validate structural assignments .

- NMR chemical shifts : GIAO (Gauge-Including Atomic Orbital) methods simulate ¹³C/¹H NMR spectra, resolving ambiguities in regiochemistry (e.g., distinguishing N1 vs. N2 alkylation) .

Example : A recent study on a pyrazole-4-carboxylic acid derivative used B3LYP/6-311++G(d,p) to correlate calculated dipole moments with solvent-dependent reactivity .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., pyrazole ring substitution patterns) and difluoroethyl group integration. The ¹⁹F NMR is critical for verifying CF₂CH₃ connectivity .

- IR spectroscopy : Identify NH₂ (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of COOCH₃) .

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks in single crystals .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Answer:

Contradictions often arise due to:

- Assay conditions : Variations in cell lines (e.g., HeLa vs. HEK293), solvent (DMSO concentration), or incubation time. Standardize protocols per OECD Guidelines .

- Metabolic stability : Differences in liver microsome activity (e.g., human vs. murine) affect IC₅₀ values. Use LC-MS/MS to quantify metabolite interference .

- Off-target effects : Perform kinase profiling or proteome-wide docking to identify unintended interactions .

Case study : A structurally similar pyrazole-carboxylate showed anti-inflammatory activity in RAW264.7 macrophages but not in primary monocytes, highlighting cell-type specificity .

Basic: What analytical methods are recommended for assessing the purity of this compound, and how can impurities be minimized during synthesis?

Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Monitor for common impurities like unreacted hydrazine or ester hydrolysis byproducts .

- GC-MS : Detect volatile side products (e.g., residual solvents or alkylating agents) .

- Elemental analysis : Confirm C/H/N/F ratios within 0.3% of theoretical values .

Minimizing impurities : - Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Use scavenger resins (e.g., QuadraSil™ AP) to remove metal catalysts .

Advanced: What strategies can be employed to study the environmental fate and degradation pathways of this compound?

Answer:

- Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–9) and analyze degradation products via LC-HRMS .

- Soil/water partitioning : Measure logP values (OECD 117) and sorption coefficients (Kd) using batch equilibrium tests .

- Microbial degradation : Incubate with activated sludge or soil microbiota (OECD 301B) to identify biodegradation intermediates .

Example : A related difluoromethylpyrazole exhibited a half-life of 14 days in soil, with primary degradation via defluorination .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?

Answer:

- Core modifications : Replace the 2,2-difluoroethyl group with trifluoromethyl or chlorophenyl moieties to enhance membrane permeability .

- Ester vs. acid : Test the carboxylic acid analog (post-ester hydrolysis) for improved target binding (e.g., fungal CYP51 inhibition) .

- Amino group derivatization : Acylate the NH₂ group to form amides or sulfonamides, screening against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) strains .

Data-driven approach : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with MIC values .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Toxicity : Limited data available; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents) and avoid inhalation/ingestion .

Advanced: How do solvent polarity and pH influence the stability of this compound in solution?

Answer:

- Aqueous stability : Hydrolysis of the ester group occurs rapidly at pH > 10 (t₁/₂ = 2 hours at pH 12), forming the carboxylic acid. Stabilize with buffers (pH 6–8) .

- Solvent effects : DMSO enhances thermal stability (decomposition >150°C), while dichloromethane may cause slow N-dealkylation. Store at –20°C in anhydrous acetonitrile .

Advanced: What mechanistic insights can be gained from studying the electrochemical behavior of this compound?

Answer:

- Cyclic voltammetry : Identify redox-active sites (e.g., pyrazole NH₂ or ester groups) in acetonitrile/TBAP. Oxidation peaks near +1.2 V vs. Ag/AgCl suggest potential for radical-mediated reactions .

- Electrolysis : Couple with ESR to detect transient radicals, informing degradation pathways or catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.